molecular formula C23H26N2O4S B11408307 2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11408307
M. Wt: 426.5 g/mol
InChI Key: CVLPDYKJZQJSIC-UHFFFAOYSA-N
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Description

2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .

Preparation Methods

The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.

Scientific Research Applications

2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-methoxypsoralen: Another derivative with similar applications.

    Angelicin: Known for its biological activities.

These compounds share the benzofuran core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C23H26N2O4S/c1-16-9-11-25(12-10-16)30(27,28)20-6-4-19(5-7-20)24-23(26)14-18-15-29-22-13-17(2)3-8-21(18)22/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,24,26)

InChI Key

CVLPDYKJZQJSIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=CC(=C4)C

Origin of Product

United States

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